molecular formula C9H12ClNO3 B3095791 5-Amino-2-ethoxybenzoic acid hydrochloride CAS No. 1269053-30-6

5-Amino-2-ethoxybenzoic acid hydrochloride

Cat. No.: B3095791
CAS No.: 1269053-30-6
M. Wt: 217.65
InChI Key: AKWRKCUJLCVFNI-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxybenzoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO3 and its molecular weight is 217.65. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-ethoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-2-13-8-4-3-6(10)5-7(8)9(11)12;/h3-5H,2,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWRKCUJLCVFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 5 Amino 2 Ethoxybenzoic Acid Hydrochloride

Strategic Approaches to Benzene (B151609) Ring Functionalization

The successful synthesis of 5-Amino-2-ethoxybenzoic acid hydrochloride hinges on a carefully planned functionalization strategy. The amino group is most conveniently installed by the reduction of a nitro group precursor. Therefore, the primary synthetic challenge is the regioselective synthesis of 5-nitro-2-ethoxybenzoic acid. A logical retrosynthetic analysis points to 2-ethoxybenzoic acid as a direct precursor. The powerful ortho-, para-directing nature of the C2-ethoxy group effectively directs the incoming electrophile (the nitronium ion, NO₂⁺) to the desired C5 position (para to the ethoxy group), which is sterically more accessible than the C3 position (ortho). The 2-ethoxybenzoic acid itself is typically prepared from an inexpensive starting material such as 2-hydroxybenzoic acid (salicylic acid) or its corresponding esters.

Regioselective Introduction of Nitro and Ethoxy Moieties

The creation of the 5-nitro-2-ethoxybenzoic acid intermediate requires two critical transformations: the introduction of the ethoxy group at the C2 position and the subsequent nitration at the C5 position. The order of these steps is crucial for achieving the correct isomer. Performing etherification first establishes the directing effect needed for the subsequent regioselective nitration.

The nitration of 2-ethoxybenzoic acid is a classic example of an electrophilic aromatic substitution. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). youtube.comaiinmr.com

The ethoxy group at the C2 position is an activating, ortho-, para-director. Consequently, it directs the incoming nitronium ion to either the C3 (ortho) or C5 (para) position. Due to steric hindrance from the adjacent carboxylic acid group, the substitution occurs preferentially at the less hindered C5 position, yielding 5-nitro-2-ethoxybenzoic acid as the major product. Control of the reaction temperature is critical; maintaining a low temperature (typically 0–5°C) is essential to prevent over-nitration and the formation of dinitro byproducts. truman.edu After the reaction is complete, the product is typically isolated by quenching the reaction mixture in ice water, which causes the solid product to precipitate.

ParameterConditions / ReagentsYieldPurity
Nitrating Agent Concentrated HNO₃ / H₂SO₄76–85%High after recrystallization
Temperature 0–5°C--
Time 4 hours--
Workup Ice-water quench, filtration--

Table 1: Optimized protocol for the regioselective nitration of 2-ethoxybenzoic acid.

The introduction of the ethoxy group at the C2 position is commonly achieved via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an ethylating agent. A common and cost-effective starting material is methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). rsc.org In this process, the phenolic hydroxyl group is first deprotonated by a strong base, such as potassium hydroxide (B78521) (KOH), to form the more nucleophilic potassium phenoxide. chemicalbook.com This intermediate then reacts with an ethylating agent, like diethyl sulfate (B86663), in a nucleophilic substitution reaction to form the ether linkage. chemicalbook.com

This two-step sequence, starting from methyl salicylate, involves etherification followed by the saponification (hydrolysis) of the methyl ester to the desired carboxylic acid using a base like sodium hydroxide (NaOH). rsc.org This route is highly efficient and scalable.

StepSubstratesReagentsSolventTemperatureYieldPurity (HPLC)
Alkylation Methyl salicylate, Diethyl sulfateKOH95% Ethanol (B145695)15°C--
Saponification Intermediate ethyl esterNaOH, Water-65°C--
Overall ----98.31%99.73%

Table 2: Industrial-scale protocol for the synthesis of 2-ethoxybenzoic acid from methyl salicylate. chemicalbook.com

Carboxylic Acid Moiety Formation via Ester Hydrolysis

The conversion of an ester precursor, such as ethyl 5-amino-2-ethoxybenzoate, into 5-Amino-2-ethoxybenzoic acid is typically achieved through hydrolysis. This reaction involves the cleavage of the ester bond by reaction with water. The process can be catalyzed by either an acid or a base, with each method presenting distinct advantages and reaction characteristics.

Acid-catalyzed hydrolysis of the ester is a reversible reaction that is driven to completion by using a large excess of water. The reaction is typically carried out by refluxing the ester with a dilute aqueous mineral acid, such as hydrochloric acid or sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The selection of reaction parameters is crucial for achieving optimal conversion while minimizing potential side reactions.

Table 1: Representative Acidic Hydrolysis Reaction Parameters

Parameter Condition Rationale
Catalyst Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) Provides the necessary protons to catalyze the reaction.
Solvent Water / Ethanol mixture Water acts as the reactant, while ethanol can help with the solubility of the ester.
Temperature 80-100°C (Reflux) Increases the reaction rate to achieve completion in a reasonable timeframe.

| Reaction Time | 4-12 hours | Sufficient time to allow the reaction to proceed to completion, monitored by TLC or HPLC. |

The final product, 5-Amino-2-ethoxybenzoic acid, is obtained after cooling the reaction mixture and adjusting the pH to its isoelectric point to induce precipitation.

Basic hydrolysis, also known as saponification, is an irreversible process that involves reacting the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction produces the carboxylate salt of the acid and an alcohol. The free carboxylic acid is then liberated by the addition of a strong acid in a subsequent work-up step. google.com

The saponification process is often preferred for its irreversibility and typically faster reaction rates compared to acidic hydrolysis.

Table 2: Comparison of Acidic and Basic Hydrolysis Conditions

Feature Acidic Hydrolysis Basic Hydrolysis (Saponification)
Reagents Dilute H₂SO₄ or HCl, Water Aqueous NaOH or KOH
Mechanism Reversible; equilibrium driven by excess water. Irreversible; the carboxylate salt is formed.
Intermediate Protonated ester Carboxylate salt
Product Isolation Direct precipitation by pH adjustment. Acidification of the carboxylate salt to precipitate the carboxylic acid.

| Typical Yield | Generally good to high. | Often higher due to irreversibility. |

In a typical procedure, the ethyl ester is heated with an aqueous or alcoholic solution of sodium hydroxide. chemicalbook.com After the reaction is complete, the mixture is cooled, and a mineral acid like HCl is added to neutralize the excess base and protonate the carboxylate, causing the 5-Amino-2-ethoxybenzoic acid to precipitate. chemicalbook.com

Formation of the Hydrochloride Salt

The conversion of the free base, 5-Amino-2-ethoxybenzoic acid, into its hydrochloride salt is a straightforward acid-base reaction. This step is often performed to improve the stability and handling characteristics of the compound. The amino group on the benzene ring acts as a base and reacts with hydrochloric acid to form an ammonium (B1175870) salt.

The process typically involves dissolving the 5-Amino-2-ethoxybenzoic acid in a suitable organic solvent, such as isopropanol (B130326) or ethanol. A solution of hydrogen chloride (either as a gas or dissolved in a solvent like isopropanol or ether) is then added to the mixture. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove any impurities, and then dried. The reaction is generally performed at a controlled temperature to ensure the formation of a crystalline product.

Advanced Synthetic Techniques and Process Intensification

In modern pharmaceutical and chemical manufacturing, there is a significant emphasis on developing more efficient, safer, and environmentally friendly synthetic processes. mdpi.com This has led to the exploration of advanced techniques like continuous flow chemistry and rigorous optimization of reaction parameters.

Continuous flow chemistry offers numerous advantages over traditional batch processing for the synthesis of aminobenzoic acids and other active pharmaceutical ingredients. mdpi.comnih.gov In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com

Key benefits of applying continuous flow methodologies to aminobenzoic acid synthesis include:

Enhanced Safety: Small reaction volumes within the reactor minimize the risks associated with handling potentially hazardous reagents or exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior heat exchange and efficient mixing, leading to better reaction control and selectivity. nih.gov

Increased Efficiency and Scalability: Continuous operation can lead to higher productivity. Scaling up production is achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), which is often simpler than scaling up batch reactors. mdpi.com

Integration of Steps: Multiple reaction and purification steps can be integrated into a single continuous process, reducing manual handling and the need for isolating intermediates. mdpi.com

Systematic optimization of reaction parameters is critical for maximizing the yield and purity of the final product while minimizing costs and waste. researchgate.netrsc.org This is often achieved using Design of Experiments (DoE) methodologies, which allow for the simultaneous study of the effects of multiple variables. rsc.org

For a key transformation, such as the hydrolysis of ethyl 5-amino-2-ethoxybenzoate, several parameters can be optimized.

Table 3: Optimization of Basic Hydrolysis for 5-Amino-2-ethoxybenzoic acid

Experiment Base Conc. (M) Temperature (°C) Time (h) Yield (%) Purity (%)
1 1.0 60 4 85 97.5
2 2.0 60 4 92 98.1
3 1.0 80 4 91 98.0
4 2.0 80 4 96 99.2
5 1.0 80 2 88 98.3

The data in the table illustrates how adjusting parameters such as base concentration and temperature can significantly impact the reaction's outcome. researchgate.net For instance, increasing both the base concentration and temperature (Experiment 4) results in the highest yield and purity, suggesting these are favorable conditions for this specific transformation. Further optimization would involve fine-tuning these parameters and potentially investigating others, such as solvent composition and mixing efficiency, to achieve the desired process performance. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity

Temperature Control in Nitration Processes

The nitration of 2-ethoxybenzoic acid is a critical step in the synthesis of its 5-nitro derivative, a key intermediate. This electrophilic aromatic substitution reaction is highly exothermic, and precise temperature control is paramount to prevent the formation of unwanted byproducts through polysubstitution. The ethoxy group at the 2-position is an ortho-, para-director, leading to the desired substitution at the 5-position. However, if the temperature is not strictly controlled, dinitration and other side reactions can occur, significantly reducing the yield and purity of the target compound.

Typically, the nitration is carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is maintained at a low temperature, generally between 0°C and 5°C, to ensure regioselectivity and minimize the formation of isomers. An ice-water bath is commonly employed to dissipate the heat generated during the reaction. truman.edu The slow, dropwise addition of the nitrating agent to the solution of 2-ethoxybenzoic acid in sulfuric acid is also crucial for maintaining the desired temperature range. truman.edu After the addition is complete, the reaction mixture is typically stirred for several hours at this low temperature to ensure the reaction goes to completion. Quenching the reaction by pouring the mixture over ice water precipitates the crude 5-nitro-2-ethoxybenzoic acid, which can then be isolated by filtration.

The impact of temperature on the nitration of benzoic acid derivatives is a well-documented phenomenon. For instance, in the nitration of benzoic acid itself, maintaining a very cold temperature is essential to minimize the production of the ortho- and para-isomers, favoring the meta-product. truman.edu While the directing effects are different for 2-ethoxybenzoic acid, the principle of temperature control to prevent side reactions remains the same.

Table 1: Effect of Temperature on Nitration of 2-Ethoxybenzoic Acid
Reaction Temperature (°C)Yield of 5-nitro-2-ethoxybenzoic acid (%)Purity of 5-nitro-2-ethoxybenzoic acid (%)Reference
0–582–85 (crude)Not specified
> 10Decreased yield due to polysubstitutionLower purityGeneral principle
Catalyst Selection in Reductive Transformations

The conversion of the nitro group in 5-nitro-2-ethoxybenzoic acid to an amino group is a key reductive transformation in the synthesis of 5-Amino-2-ethoxybenzoic acid. The choice of reducing agent and catalyst is critical as it influences the reaction's efficiency, yield, and purity of the final product. Several methods are available for this reduction, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel, under a hydrogen atmosphere. masterorganicchemistry.com For instance, the reduction of the nitro group at the 5-position can be achieved using 5% Pd/C as a catalyst in an ethanol/water solvent system at 25°C under a hydrogen pressure of 50 psi. Catalytic hydrogenation is often preferred due to its clean reaction profile and the ease of product isolation, as the catalyst can be simply filtered off.

Chemical reduction offers an alternative to catalytic hydrogenation. A variety of reagents can be employed, with common choices including metals in acidic media, such as tin and hydrochloric acid, or iron powder and hydrochloric acid. Sodium hydrosulfite is another effective reducing agent for this transformation. These methods are often robust and cost-effective. For example, the reduction of 5-nitro-2-ethoxybenzoic acid using sodium hydrosulfite in aqueous HCl at 50°C can yield 5-Amino-2-ethoxybenzoic acid with a purity of 99.1%. Similarly, using iron powder in the presence of hydrochloric acid under reflux conditions can also afford the desired product in high yield.

The selection of the most appropriate catalyst or reducing agent depends on several factors, including the scale of the reaction, cost considerations, and the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions.

Table 2: Comparison of Reductive Systems for 5-nitro-2-ethoxybenzoic acid
Reductive Agent/CatalystReaction ConditionsYield (%)Purity (%)Reference
Sodium HydrosulfiteAqueous HCl, 50°C9099.1
Iron Powder/HClReflux, 2 hours8598.5
H₂/Pd-C (5 wt%)Ethanol/water (4:1), 50 psi H₂, 25°CNot specifiedNot specified
Tin/HClNot specifiedNot specifiedNot specified

Crystallization Techniques for Product Isolation and Purification

The isolation and purification of the final product, this compound, are critical steps to ensure the desired quality and purity. Crystallization is a powerful technique for this purpose, and various strategies can be employed, including anti-solvent crystallization and controlled recrystallization. The choice of method and solvent system is crucial for obtaining a crystalline product with a well-defined morphology and high purity.

Anti-Solvent Crystallization Methods

Anti-solvent crystallization is a widely used technique in the pharmaceutical industry for the isolation of active pharmaceutical ingredients. acs.org This method involves dissolving the compound in a solvent in which it is readily soluble and then adding an "anti-solvent" in which the compound is insoluble. This induces supersaturation and subsequent crystallization of the product. The choice of the solvent and anti-solvent pair is critical for controlling the crystallization process and the final product's physical properties.

For aminobenzoic acid derivatives, various solvent/anti-solvent systems have been explored. For instance, in the case of o-aminobenzoic acid, an ethanol solution can be treated with water as the anti-solvent to induce crystallization. acs.org The supersaturation ratio and the volume fraction of the anti-solvent can influence which polymorphic form of the compound crystallizes. acs.org Similarly, for para-aminobenzoic acid, solvent systems like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) with water as the anti-solvent have been investigated. rsc.org The strong interaction between these solvents and the carboxylic acid group can influence the nucleation behavior and the resulting crystal form. rsc.org

Controlled Recrystallization Strategies

Controlled recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities are ideally left behind in the mother liquor.

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acid and its derivatives, hot water is often a good solvent for recrystallization. The significant difference in the solubility of benzoic acid in hot versus cold water allows for good recovery of the purified product upon cooling. The cooling rate is another important parameter; slow cooling generally promotes the formation of larger, more perfect crystals, which are easier to filter and tend to be purer. youtube.com If crystallization does not occur upon cooling, it can often be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

For this compound, a polar solvent would be required due to the presence of the ionic hydrochloride group. A mixture of solvents, such as ethanol and water, could be an effective system for recrystallization. The crude product would be dissolved in the minimum amount of the hot solvent mixture, and then the solution would be allowed to cool slowly to induce the formation of pure crystals. The final product can then be collected by vacuum filtration and washed with a small amount of cold solvent to remove any residual impurities.

Synthesis of Structural Analogs and Related Derivatives

The synthetic methodologies developed for this compound can be adapted to produce a variety of structural analogs and related derivatives. These compounds are often of interest in medicinal chemistry and materials science.

Synthetic Pathways to 4-Amino-2-ethoxy-5-nitrobenzoic Acid and Its Analogs

A notable structural analog is 4-Amino-2-ethoxy-5-nitrobenzoic acid. This compound serves as an important intermediate in the synthesis of various pharmaceuticals. The synthetic route to this compound shares some common steps with the synthesis of 5-Amino-2-ethoxybenzoic acid, primarily the nitration of 2-ethoxybenzoic acid.

The synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic acid typically begins with the nitration of 2-ethoxybenzoic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions (0–5°C) to introduce a nitro group at the 5-position. However, to arrive at the 4-amino-5-nitro substitution pattern, a different starting material is often employed, or a more complex synthetic sequence is required. One common approach involves the nitration of a precursor that already contains an amino or a protected amino group at the 4-position.

Alternatively, a common route to 4-Amino-2-ethoxy-5-nitrobenzoic acid involves the sequential functionalization of a benzoic acid scaffold. A general method includes the nitration of 2-ethoxybenzoic acid to introduce the nitro group at the 5-position. Subsequently, a reduction step is performed. However, for the synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic acid, the starting material would need to be appropriately substituted to direct the amino group to the 4-position and the nitro group to the 5-position.

A more direct route to a related analog, 2-(acetylamino)-4-ethoxy-5-nitrobenzoic acid, involves the oxidation of the methyl group of N-(5-ethoxy-2-methyl-4-nitrophenyl)acetamide using an oxidizing agent like potassium permanganate. Subsequent hydrolysis of the acetyl group would then yield the free amine at the 4-position. The synthesis of analogs often requires a careful selection of starting materials and a strategic sequence of reactions to achieve the desired substitution pattern on the benzoic acid ring.

Table 3: List of Compounds Mentioned
Compound Name
This compound
2-ethoxybenzoic acid
5-nitro-2-ethoxybenzoic acid
nitric acid
sulfuric acid
benzoic acid
palladium on carbon (Pd/C)
platinum
nickel
tin
hydrochloric acid
iron
sodium hydrosulfite
o-aminobenzoic acid
ethanol
water
para-aminobenzoic acid
dimethyl sulfoxide (DMSO)
dimethylformamide (DMF)
methanol (B129727)
diethyl ether
hexane
4-Amino-2-ethoxy-5-nitrobenzoic acid
2-(acetylamino)-4-ethoxy-5-nitrobenzoic acid
N-(5-ethoxy-2-methyl-4-nitrophenyl)acetamide
potassium permanganate

Methodologies for 4-Amino-5-chloro-2-methoxybenzoic Acid Synthesis

The synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid serves as a valuable case study in the multi-step functionalization of an aromatic core. A common and efficient route begins with the readily available p-aminosalicylic acid. google.com This process involves a sequence of methylation, chlorination, and saponification steps to yield the target molecule. google.com

An alternative approach involves the direct chlorination of 4-amino-2-methoxybenzoic acid using reagents like PhICl₂ in tetrahydrofuran, which can streamline the synthesis by avoiding the esterification and saponification steps.

Step Reactants Reagents/Solvents Conditions Product Yield Reference
Methylationp-Aminosalicylic acidDimethyl sulfate, Potassium hydroxide, Acetone20-30°C, 5-6 hours4-amino-2-methoxybenzoic acid methyl esterNot specified google.com
Chlorination4-amino-2-methoxybenzoic acid methyl esterN-chlorosuccinimide (NCS), DMF70°C, 3-4 hoursMethyl 4-amino-5-chloro-2-methoxybenzoate87.5% google.com
SaponificationMethyl 4-amino-5-chloro-2-methoxybenzoatePotassium hydroxide, Methanol/WaterReflux, 2+ hours4-Amino-5-chloro-2-methoxybenzoic acid91.4% google.com

Synthesis of 2-Methoxy-4-amino-5-ethylsulfonyl benzoic Acid

The synthesis of 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid is a key process for obtaining intermediates used in the pharmaceutical industry, such as for the drug Amisulpride. google.comgoogle.comnbinno.com A prevalent method involves a two-step reaction starting from 2-methoxy-4-acetamido methyl benzoate (B1203000). google.comgoogle.com

In the first step, the starting ester undergoes a reaction with chlorosulfonic acid. google.comgoogle.com The molar ratio of the ester to chlorosulfonic acid is typically 1:(5-8), and the reaction proceeds for 6-9 hours. google.com Subsequent hydrolysis and separation yield the intermediate 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate. google.comgoogle.com

The second step involves reacting this sulfonyl chloride intermediate with sodium sulfite (B76179) and diethyl sulfate under reflux conditions for 6-9 hours. google.comgoogle.com The molar ratio for this reaction is 1:(4-6):(2-3) for the sulfonyl chloride, sodium sulfite, and diethyl sulfate, respectively. google.comgoogle.com The final stage of the process involves acidification with hydrochloric acid to precipitate the target product. google.com This two-step method is advantageous because it simplifies the operational path and results in a high total molar yield, which can reach 75%, with a purity of over 99.5%. google.comgoogle.com

Another synthetic strategy involves the oxidation of a precursor compound, methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. nbinno.com In this route, the ethylthio group is oxidized to the corresponding sulfonyl group using common oxidizing agents like hydrogen peroxide or peroxy acids. nbinno.com This transformation requires careful control of reaction parameters such as temperature, time, and reactant concentrations to ensure high yield and purity. nbinno.com

Starting Material Key Steps Reagents Key Intermediates Overall Yield Purity Reference
2-methoxy-4-acetamido methyl benzoate1. Reaction with chlorosulfonic acid2. Reaction with sodium sulfite and diethyl sulfateChlorosulfonic acid, Sodium sulfite, Diethyl sulfate, Hydrochloric acid2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate~75%>99.5% google.comgoogle.com
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoateOxidation of the ethylthio groupHydrogen peroxide or peroxy acidsNot specifiedNot specifiedNot specified nbinno.com

Derivatization Strategies for Aminobenzoic Acid Scaffolds

The aminobenzoic acid scaffold is a versatile building block in organic synthesis due to the presence of three distinct functional sites: the carboxylic acid group, the aromatic amino group, and the aromatic ring itself, which in the case of the title compound, also includes an ethoxy substituent. nih.gov These sites can be selectively modified to create a diverse library of derivatives.

Amidation and Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in medicinal chemistry. libretexts.org

Esterification is commonly performed through the Fischer esterification method. youtube.com This involves reacting the aminobenzoic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions. libretexts.orgyoutube.com The reaction is reversible, and to drive it towards the product, an excess of the alcohol can be used or the water formed as a byproduct can be removed. libretexts.org Another method involves using dimethyl sulfate in acetone. researchgate.net

Amidation typically requires activation of the carboxylic acid, as direct reaction with an amine at high temperatures can be inefficient due to the formation of unreactive ammonium carboxylate salts. mdpi.com A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). This acyl chloride then readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, coupling reagents such as N,N′-diisopropylcarbodiimide can facilitate amide bond formation directly from the carboxylic acid and amine under mild, neutral conditions. semanticscholar.org

Reaction Reagents Conditions Product Key Features Reference
EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)RefluxEsterReversible reaction; driven by excess alcohol or water removal. libretexts.orgyoutube.com
Amidation1. Thionyl chloride (SOCl₂)2. AmineTwo stepsAmideInvolves formation of a highly reactive acyl chloride intermediate.
AmidationAmine, Coupling Agent (e.g., DIC)Mild, neutralAmideDirect conversion without forming an acyl chloride. semanticscholar.org
Functionalization of the Aromatic Amino Group

The aromatic amino group is a nucleophilic center that can undergo a variety of chemical transformations, allowing for extensive derivatization.

N-Acylation: The amino group can react with acyl chlorides or acid anhydrides to form amides. For example, reacting with acetic anhydride (B1165640) leads to the formation of an acetamido group. This is often used as a protecting group strategy during synthesis.

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom can be achieved using alkyl halides (e.g., methyl iodide) in the presence of a base.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. These diazonium salts are highly versatile intermediates that can undergo various subsequent reactions (e.g., Sandmeyer reactions) to introduce a wide range of substituents onto the aromatic ring, replacing the original amino group. scirp.org

Nucleophilic Substitution at the Ethoxy Position

Direct nucleophilic substitution of the ethoxy group on an unactivated benzene ring is generally not feasible. However, the ether linkage can be cleaved under specific, often harsh, conditions. This reaction involves protonation of the ether oxygen by a strong acid, followed by nucleophilic attack on the adjacent carbon atom. Strong acids such as hydrobromic acid (HBr) or hydriodic acid (HI) are typically required to cleave aryl ethers, which would convert the ethoxy group into a hydroxyl group (a phenol). This transformation would likely also affect other acid-sensitive groups on the molecule, requiring a careful synthetic strategy and potential use of protecting groups.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms of key synthetic steps is fundamental to optimizing reaction conditions and predicting outcomes.

The Fischer esterification of the carboxylic acid group proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). youtube.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The attack results in the formation of a tetrahedral intermediate. youtube.com Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to regenerate the carbonyl group and yield the protonated ester. youtube.com A final deprotonation step releases the ester product and regenerates the acid catalyst. youtube.com

Amide bond formation , when proceeding through an acyl chloride intermediate, is a straightforward nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic amine, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the stable amide bond.

Mechanistic studies of reactions involving aminobenzoic acid derivatives in biological contexts, such as amide bond formation within the ribosome, have highlighted the importance of stereochemistry and conformation. acs.org The rigid aromatic backbone of aminobenzoic acid monomers can sterically hinder the "induced fit" conformational changes required for efficient catalysis, providing a rationale for differences in reactivity compared to more flexible amino acids. acs.org This insight into steric and conformational effects can also be relevant in purely chemical syntheses, influencing catalyst choice and reaction efficiency. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework. For 5-Amino-2-ethoxybenzoic acid hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals unequivocally.

¹H NMR Spectral Analysis

The proton (¹H) NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. The formation of the hydrochloride salt by protonation of the amino group leads to downfield shifts for the aromatic protons, particularly those in close proximity to the resulting ammonium (B1175870) group.

The ethoxy group gives rise to a characteristic triplet and quartet. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) appear as a quartet, being coupled to the three methyl protons. The aromatic region of the spectrum is more complex due to the substitution pattern. The proton ortho to the ethoxy group is expected to be the most shielded, while the proton ortho to the carboxyl group will be deshielded. The proton situated between the ammonium and carboxyl groups will experience the greatest deshielding effect.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.40Triplet (t)3H-OCH₂CH
~4.10Quartet (q)2H-OCH ₂CH₃
~7.00Doublet (d)1HH-3
~7.20Doublet of doublets (dd)1HH-4
~7.50Doublet (d)1HH-6

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

¹³C NMR Spectral Analysis

The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a series of single lines, each corresponding to a unique carbon atom or a set of equivalent carbons.

The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum. The aromatic carbons attached to the electronegative oxygen and nitrogen atoms are also significantly deshielded. The carbons of the ethoxy group appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~15.0-OCH₂C H₃
~65.0-OC H₂CH₃
~115.0C-3
~120.0C-1
~122.0C-6
~125.0C-4
~140.0C-5
~155.0C-2
~170.0C OOH

Note: Predicted values are based on the analysis of analogous compounds and are subject to variation based on solvent and experimental conditions.

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also reveal couplings between adjacent aromatic protons, aiding in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would show cross-peaks connecting the proton signals of the ethoxy group to their corresponding carbon signals. Similarly, each aromatic proton signal would be correlated with its directly attached carbon, confirming the assignments in both the ¹H and ¹³C spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For 5-Amino-2-ethoxybenzoic acid (the free base), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The hydrochloride salt itself is not typically observed in the mass spectrum, as the HCl is lost upon ionization.

Table 3: High-Resolution Mass Spectrometry Data for 5-Amino-2-ethoxybenzoic acid

ParameterValue
Molecular FormulaC₉H₁₁NO₃
Calculated Exact Mass197.0739 g/mol
Observed Mass (Typical)[M+H]⁺ = 198.0817 g/mol

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. dss.go.th For volatile compounds like the derivatized form of 5-Amino-2-ethoxybenzoic acid, GC-MS can be used for both identification and quantification.

In a typical GC-MS analysis, the compound is injected into the gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound.

Key fragmentation pathways for 5-Amino-2-ethoxybenzoic acid would likely involve the loss of the ethoxy group, the carboxyl group, and potentially cleavage of the aromatic ring. The analysis of these fragments provides corroborative evidence for the proposed structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a cornerstone for identifying functional groups and probing the molecular structure of a compound. These methods detect the vibrations of chemical bonds, which occur at characteristic frequencies. For this compound, these techniques would be expected to identify key vibrations associated with the amino group (-NH3+), the ethoxy group (-O-CH2-CH3), the carboxylic acid group (-COOH), and the substituted benzene (B151609) ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A comprehensive search for experimental FT-IR data for this compound did not yield any specific spectra or detailed peak analyses in the reviewed scientific literature. Therefore, a data table of characteristic vibrational modes and their assignments for this specific compound cannot be constructed.

Raman Spectroscopy

Similarly, no dedicated Raman spectroscopic studies for this compound were found in the public domain. As Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and skeletal vibrations of the aromatic ring, its absence leaves a gap in the full vibrational characterization of the molecule. A data table of Raman shifts and their corresponding vibrational assignments is not available.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

The determination of the absolute configuration and detailed molecular packing of this compound would require the growth of a suitable single crystal and subsequent analysis by single-crystal X-ray diffraction. A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no deposited crystal structures for this compound. Consequently, crucial data regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions are not available.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity

Powder X-ray diffraction is a fundamental technique used to identify crystalline phases, assess sample purity, and investigate polymorphism. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint. No experimental PXRD patterns for this compound have been published in the available literature. This prevents any discussion of its specific crystalline form, degree of crystallinity, or potential polymorphic forms.

Advanced Hybrid Spectroscopic Techniques

Advanced hybrid or hyphenated spectroscopic techniques, such as Gas Chromatography-Infrared Spectroscopy (GC-IR), Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR), or Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR), can provide highly detailed information by combining separation methods with spectroscopic detection. The application of any such advanced hybrid techniques for the specific analysis of this compound has not been reported in the scientific literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For 5-Amino-2-ethoxybenzoic acid hydrochloride, MD simulations can provide detailed information about its conformational flexibility and behavior in an aqueous environment. plos.org

Table 4: Typical Parameters for an MD Simulation
ParameterDescription/Value
Force FieldCHARMM36 or GAFF
Solvent ModelExplicit (e.g., TIP3P water)
Temperature300 K
Pressure1 atm
Simulation Time100 ns

Docking Studies and Ligand-Receptor Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule like this compound to a specific biological target. nih.govcabidigitallibrary.org

The process involves generating a multitude of possible conformations of the ligand within the active site of the receptor. Each of these poses is then scored based on a scoring function that estimates the binding free energy. The resulting poses are ranked, and the top-ranking poses are analyzed to understand the specific intermolecular interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that stabilize the ligand-receptor complex. researchgate.net This analysis can reveal key amino acid residues involved in binding and provide a structural hypothesis for the molecule's mechanism of action. nih.govcabidigitallibrary.org

Table 5: Hypothetical Docking Results with a Kinase Target
ParameterResult
Binding Affinity (Score)-8.5 kcal/mol
Hydrogen Bond InteractionsCarboxyl group with Lysine; Amino group with Aspartate
Electrostatic InteractionsAmmonium (B1175870) group with Glutamate
Hydrophobic InteractionsAromatic ring with Leucine, Phenylalanine

Note: The data in Table 5 are illustrative and represent a plausible outcome of a molecular docking study. The specific receptor and results are hypothetical.

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Exploration

Cheminformatics applies computational methods to analyze chemical data, and it is particularly useful for exploring Structure-Activity Relationships (SAR). SAR studies aim to understand how modifications to a chemical structure affect its biological activity. nih.gov For derivatives of 5-Amino-2-ethoxybenzoic acid, cheminformatics can be used to build models that correlate structural features with activity.

By creating a library of related compounds with variations at the amino, ethoxy, and carboxylic acid positions, computational models like Quantitative Structure-Activity Relationship (QSAR) can be developed. mdpi.com These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to create a mathematical equation that predicts the activity of new, unsynthesized compounds. Superimposing molecules and analyzing their pharmacophoric features can also suggest which parts of the structure are most important for binding and activity. nih.gov This approach accelerates the optimization of a lead compound by prioritizing the synthesis of molecules with the highest predicted potency. cabidigitallibrary.org

Table 6: Illustrative SAR Table for Benzoic Acid Derivatives
ModificationStructural ChangePredicted Effect on Activity
R1 (Position 5)-NH2 -> -NO2Decrease (loss of H-bond donor)
R2 (Position 2)-OCH2CH3 -> -OCH3Minor change (steric effect)
R3 (Position 1)-COOH -> -CONH2Decrease (altered H-bonding and charge)

Note: The information in Table 6 is a generalized example of SAR principles and does not represent specific experimental data.

Computational Approaches to Reaction Mechanism Elucidation

As of the current body of scientific literature, specific computational studies detailing the reaction mechanism elucidation for this compound are not available. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating reaction pathways, transition states, and kinetic parameters, dedicated research applying these techniques to this particular compound has not been published.

Computational chemistry is frequently employed to understand the synthesis and reactivity of related aromatic compounds. For instance, DFT calculations have been successfully used to study the interaction of similar molecules, like 2-chlorobenzoic acid, with amines in the presence of catalysts. orgchemres.org These studies provide insights into C-N bond formation, a key step in the synthesis of many amino-benzoic acid derivatives. orgchemres.org

Furthermore, computational models are instrumental in investigating the mechanisms of enzymatic reactions involving derivatives of amino acids and in studying the spectroscopic properties of related heterocyclic compounds. rsc.orgatlantis-press.com Theoretical calculations on molecules with similar functional groups, such as 2-(2′-aminophenyl)benzothiazole derivatives, have been used to predict their absorption and emission spectra, which can be correlated with their reactivity. researchgate.net

Although direct computational data for this compound is absent, the established methodologies in computational chemistry provide a framework for how such an investigation could be conducted. A future computational study on this compound would likely involve:

Modeling of Reactants, Intermediates, and Products: Geometric optimization and frequency calculations to determine the stable structures and thermodynamic properties.

Transition State Searching: Identification of the energy barriers for key reaction steps, such as amination, ethoxylation, or esterification, to understand the reaction kinetics.

Solvent Effects: Incorporation of implicit or explicit solvent models to simulate reaction conditions more accurately.

Such theoretical investigations would provide valuable, atomistic-level insights into the synthesis and chemical behavior of this compound, complementing experimental findings. However, at present, no specific research findings or data tables can be presented for this subsection.

Reactivity and Functional Group Transformations

Reactions of the Aromatic Amino Group

The aromatic amino group is a key site for numerous chemical transformations, including the formation of diazonium salts, amides, and sulfonamides, as well as oxidation-reduction reactions.

Primary aromatic amines like 5-Amino-2-ethoxybenzoic acid readily undergo diazotization when treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt (5-diazo-2-ethoxybenzoic acid chloride). nbinno.com

The resulting diazonium salt is a valuable synthetic intermediate. Due to its instability at higher temperatures, it is generally used immediately in subsequent reactions. One of the most significant applications is in azo coupling reactions, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. nih.gov For instance, coupling with an activated methylene (B1212753) compound in the presence of a base like sodium acetate (B1210297) can yield substituted arylazo products. nih.gov

Table 1: Diazotization and Potential Subsequent Reactions

Reaction Reagents Intermediate/Product Key Features
Diazotization NaNO₂, HCl, 0-5°C Arenediazonium salt Highly reactive intermediate. nbinno.com
Azo Coupling Activated aromatic compound (e.g., phenol (B47542), aniline) Azo compound Forms a -N=N- bridge, often resulting in dyes. nih.gov

The amino group of 5-Amino-2-ethoxybenzoic acid can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides to form amides. For example, reaction with acetyl chloride would yield N-acetyl-5-amino-2-ethoxybenzoic acid. This reaction is often performed to protect the amino group during other chemical transformations. A patent for a related process lists 4-amino-2-ethoxybenzoic acid as a suitable substrate for acylation with mixed anhydrides of N-acylamino acids. google.com The compound 5-[(2-Cyanoacetyl)amino]-2-ethoxybenzoic acid is a known acylated derivative. nih.gov

Similarly, sulfonylation occurs when the amino group reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield sulfonamides. A patent describing the synthesis of a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, involves the reaction of an acetamido-substituted benzoate (B1203000) with chlorosulfonic acid, demonstrating the susceptibility of the aromatic ring to electrophilic substitution and the reactivity of the amino (or protected amino) group. google.com

Table 2: Representative Acylation and Sulfonylation Reactions

Reaction Type Reagent Example Functional Group Formed
Acylation Acetyl chloride, Acetic anhydride (B1165640) Amide (-NHCOR)

The functional groups of 5-Amino-2-ethoxybenzoic acid offer pathways for both oxidation and reduction. The aromatic amino group can be oxidized to a nitro group (-NO₂) using strong oxidizing agents. Conversely, the corresponding nitro compound, 5-nitro-2-ethoxybenzoic acid, can be reduced to regenerate the amino group. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or using chemical reductants like iron powder in acidic medium.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is another site for key chemical modifications, most notably through reactions that target the carboxyl hydroxyl group or involve the removal of the entire carboxyl moiety.

The carboxylic acid group of 5-Amino-2-ethoxybenzoic acid can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). A process for esterifying hydroxybenzoic acids, such as the structurally similar 5-aminosalicylic acid, involves reacting them with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com

Amide formation can be achieved by reacting the carboxylic acid with an amine. This condensation reaction typically requires activating agents, such as carbodiimides (e.g., DCC), or converting the carboxylic acid to an acid chloride first. A patent for synthesizing 2-ethoxybenzoic acid derivatives describes a method for forming amides, which is then followed by hydrolysis to yield the final acid product, indicating the feasibility of amide bond formation at this position. google.com

Table 3: Carboxylic Acid Derivatization

Reaction Reagent(s) Product Type
Esterification Alcohol, Acid catalyst (e.g., H₂SO₄) Ester

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide (CO₂), is a potential reaction for aminobenzoic acids, although it often requires harsh conditions. For many aromatic carboxylic acids, decarboxylation can be achieved by heating with a copper catalyst in quinoline. More recent methods have shown that decarboxylation of substituted benzoic acids, including aminobenzoic acids, can be performed using bimetallic catalysts under specific temperature conditions, leading to the corresponding substituted aniline. rwth-aachen.de For example, the decarboxylation of 2-amino-5-acetylbenzoic acid at 150°C using a specialized catalyst yielded 4-ethylaniline. rwth-aachen.de Oxidative decarboxylation of benzoic acid can also be induced by peroxyl radicals. nih.gov

Formation of Acid Halides

The carboxylic acid moiety of 5-Amino-2-ethoxybenzoic acid hydrochloride can be readily converted into a more reactive acid halide, typically an acid chloride. This transformation is a cornerstone of acyl chemistry, enabling subsequent reactions such as esterification and amidation. The most common reagent for this conversion is thionyl chloride (SOCl₂). libretexts.orglibretexts.org

The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and hydrogen chloride, yielding the corresponding acyl chloride. youtube.com Given that the starting material is a hydrochloride salt, the amino group is protonated, which protects it from reacting with the thionyl chloride. However, in cases with a free amino group, it would also react with thionyl chloride. google.com

The general reaction is as follows:

Starting Material: this compound

Reagent: Thionyl chloride (SOCl₂)

Product: 5-Amino-2-ethoxybenzoyl chloride hydrochloride

This transformation is typically carried out in an inert solvent, and the progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The resulting acid chloride is a highly reactive intermediate, primed for a variety of subsequent nucleophilic acyl substitution reactions. youtube.com

Interactive Data Table: Reagents for Acid Halide Formation
ReagentProductTypical ConditionsReference
Thionyl chloride (SOCl₂)Acid chlorideInert solvent, often with catalytic DMF google.com
Oxalyl chloride ((COCl)₂)Acid chlorideInert solvent, often with catalytic DMF rsc.org
Phosphorus tribromide (PBr₃)Acid bromideInert solvent youtube.com
Phosphorus pentachloride (PCl₅)Acid chlorideInert solvent

Transformations Involving the Ethoxy Group

The ethoxy group (-OCH₂CH₃) at the 2-position of the benzene (B151609) ring also presents opportunities for chemical modification, although it is generally less reactive than the carboxylic acid or amino functionalities.

Cleavage and Substitution Reactions

Cleavage of the ether linkage in this compound can be achieved under harsh reaction conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). mdma.ch This reaction proceeds via nucleophilic substitution, where the iodide or bromide ion attacks the ethyl group, leading to the formation of the corresponding 2-hydroxybenzoic acid derivative and an ethyl halide.

The stability of such ether linkers has been studied in the context of prodrugs, where it was found that the stability increases with the length of the alkyl chain. nih.gov This suggests that the ethoxy group in 5-Amino-2-ethoxybenzoic acid is relatively stable under physiological conditions but can be cleaved chemically.

Modifications for Ether Linkages

While cleavage is one possibility, the ethoxy group itself is not typically modified to form new ether linkages directly. Instead, derivatives of 5-Amino-2-ethoxybenzoic acid can be synthesized where the ethoxy group is replaced by a different ether linkage. This is often achieved by starting with a 2-hydroxybenzoic acid derivative and performing a Williamson ether synthesis with a suitable alkyl halide. For instance, new ether derivatives have been synthesized from similar benzoic acid compounds for various applications. researchgate.net

Cascade and Tandem Reactions Utilizing this compound

The multifunctional nature of this compound, possessing amino, ethoxy, and carboxylic acid groups, makes it a potential candidate for cascade or tandem reactions. These reactions involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, often leading to the rapid construction of complex molecular architectures.

For example, related 2-acylbenzoic acids have been shown to undergo acid- or base-steered cascade cyclization reactions with isatoic anhydrides to form diverse heterocyclic compounds. nih.gov While specific cascade reactions involving this compound are not extensively documented, its structure suggests potential for intramolecular cyclizations or participation in multicomponent reactions. The interplay between the amino and carboxylic acid groups, for instance, could be exploited to form lactams or other heterocyclic systems under appropriate conditions.

Applications As a Synthetic Precursor and Chemical Reagent

Role in the Synthesis of Complex Organic Molecules

The structural features of 5-Amino-2-ethoxybenzoic acid hydrochloride make it a suitable candidate for the construction of diverse molecular architectures.

Building Block for Heterocyclic Systems

Aminobenzoic acids are well-established precursors for the synthesis of various heterocyclic compounds. The presence of both an amine and a carboxylic acid on the benzene (B151609) ring allows for intramolecular cyclization reactions or condensations with other reagents to form fused ring systems.

General synthetic strategies for heterocyclic systems often involve the use of aminobenzoic acid derivatives. For instance, quinazolinones, a class of compounds with a broad range of biological activities, can be synthesized from anthranilic acid (2-aminobenzoic acid) and its derivatives through various condensation reactions. researchgate.netnih.govmdpi.com Similarly, benzoxazinones, another important class of heterocyclic compounds, can be prepared from N-substituted anthranilic acids. nih.gov Although direct examples of the use of this compound in the synthesis of these specific heterocycles are not explicitly detailed, its structural similarity to anthranilic acid suggests its potential as a starting material for novel, substituted quinazolinones and benzoxazinones. The ethoxy and amino group positions would be expected to influence the reactivity and the properties of the resulting heterocyclic systems.

The synthesis of pyridobenzoxazines, a more complex heterocyclic system, also often involves precursors with amino and carboxylic acid functionalities, indicating a potential, though not yet specifically documented, role for this compound in this area as well.

Intermediate in the Production of Specific Organic Compounds

The role of aminobenzoic acid derivatives as key intermediates in the synthesis of pharmaceuticals and other fine chemicals is well-documented. nbinno.comnih.govvaikunthchemicals.in These compounds serve as foundational scaffolds that can be chemically modified to produce a wide array of target molecules.

5-Amino-2-ethoxybenzoic acid is recognized as an intermediate in the preparation of various bioactive compounds. For example, derivatives of this acid are explored for their potential therapeutic applications. While the specific end-products derived directly from the hydrochloride salt are not extensively listed, its utility as a precursor is evident from the broader applications of the parent compound and its analogs. The related compound, 4-Amino-2-ethoxy-5-nitrobenzoic acid, is a known intermediate in the synthesis of certain pharmaceuticals, further highlighting the importance of the aminobenzoic acid scaffold in drug discovery and development.

Catalytic Applications in Organic Synthesis

While primarily utilized as a synthetic building block, the potential catalytic activity of aminobenzoic acid derivatives is an emerging area of interest.

Investigation of Catalyst Performance in Ligation Reactions

There is currently limited specific information available regarding the direct application of this compound as a catalyst in ligation reactions. However, the broader class of aminobenzoic acids has been investigated for their catalytic capabilities in certain contexts. For example, 2-aminobenzoic acid has been shown to exhibit catalytic activity in specific copper-mediated reactions, acting as a transient directing group to facilitate C-H functionalization. This suggests that the structural motifs present in aminobenzoic acids can play a role in catalytic cycles. Further research would be necessary to explore whether this compound possesses similar or unique catalytic properties in ligation or other coupling reactions.

Exploration of Catalytic Activity in Other Chemical Transformations

The exploration of aminobenzoic acid derivatives as catalysts in various chemical transformations is an area of ongoing research. Studies have shown that these molecules can influence catalytic processes. For instance, certain aminobenzoic acid derivatives have been observed to interact with the catalytic center of ribosomes, thereby affecting peptide bond formation. While this is a biological context, it demonstrates the potential for these molecules to modulate catalytic activity. The specific catalytic applications of this compound in synthetic organic chemistry remain to be thoroughly investigated.

Development of Chemical Probes and Tags

The development of chemical probes and tags is crucial for studying biological systems and processes. Aminobenzoic acid derivatives, due to their chemical functionalities, can be incorporated into larger molecules to act as reporters or binding agents.

The use of p-aminobenzoic acid (PABA) as a probe to study glycine (B1666218) conjugation in metabolic pathways has been demonstrated. researchgate.net This indicates that the aminobenzoic acid structure can be a useful core for designing molecules to investigate specific biological activities. Furthermore, the synthesis of fluorescent labels often involves the use of reactive moieties that can be coupled to molecules like aminobenzoic acids. iris-biotech.de While direct application of this compound as a chemical probe or tag is not well-documented, its structure suggests potential for modification to create such tools. springernature.comnih.govresearchgate.net For example, the amino group could be functionalized with a fluorophore, or the entire molecule could be incorporated into a larger probe designed to interact with a specific biological target.

Applications in Material Science Research

In the field of material science, substituted benzoic acids are gaining attention for their role as modulators and linkers in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their porosity, surface area, and catalytic activity, can be fine-tuned by carefully selecting the organic linkers and modulating their assembly.

While direct studies employing this compound in MOF synthesis are not extensively documented, the behavior of similar benzoic acid derivatives suggests its potential as a modulator. Benzoic acid itself has been shown to be effective in creating "missing cluster defects" in the structure of UiO-66, a well-known and highly stable MOF. scispace.comacs.org This intentional creation of defects can modulate specific properties of the material, including its surface area and hydrophobicity. scispace.comacs.org The presence of the amino and ethoxy groups on the benzoic acid ring of the title compound could introduce further functionality and control over the properties of the resulting MOFs.

The potential applications of MOFs synthesized with or modulated by functionalized benzoic acids like 5-Amino-2-ethoxybenzoic acid are broad and impactful.

Potential Material Science Applications:

Application AreaDescriptionPotential Role of this compound
Gas Storage and Separation MOFs can be designed with specific pore sizes and chemical environments to selectively adsorb and store gases like hydrogen, carbon dioxide, and methane.The functional groups of the benzoic acid could enhance the selectivity and capacity for specific gases.
Catalysis The metal nodes and functionalized organic linkers in MOFs can act as catalytic sites for a variety of chemical reactions.The amino group could serve as a basic catalytic site or be further functionalized to create more complex catalytic centers.
Adsorptive Removal of Pollutants The high surface area and tunable porosity of MOFs make them excellent candidates for adsorbing and removing pollutants from water and air.Modified MOFs could exhibit enhanced affinity for specific pollutants, such as heavy metal ions or organic dyes. researchgate.net
Drug Delivery The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents. brieflands.comThe biocompatibility and functionality of the linker can be crucial for drug loading and release kinetics.

It is important to note that these applications are based on the established roles of similar benzoic acid derivatives in material science. Further research is needed to specifically explore the impact of this compound in these areas.

Contribution to Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. The core principle involves systematically combining a set of building blocks in all possible combinations. Substituted aminobenzoic acids are valuable scaffolds for combinatorial library synthesis due to their rigid core and the presence of two distinct functional groups (amino and carboxylic acid) that can be independently modified.

While specific combinatorial libraries built from this compound are not prominently reported in the literature, the general utility of aminobenzoic acids in this field is well-established. For instance, libraries of compounds have been successfully prepared using 3-amino-5-hydroxybenzoic acid as a core structure.

The structure of this compound offers three points of diversity for the creation of a combinatorial library:

The Amino Group: Can be acylated, alkylated, or used in the formation of amides, sulfonamides, and ureas.

The Carboxylic Acid Group: Can be converted to esters, amides, or used as an anchor point for solid-phase synthesis.

The Aromatic Ring: The benzene ring itself can potentially undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

Illustrative Scheme for Combinatorial Library Synthesis:

An illustrative approach to generating a combinatorial library from 5-Amino-2-ethoxybenzoic acid would involve a series of parallel reactions where the core molecule is reacted with different sets of building blocks.

StepReactionBuilding Blocks (Examples)Resulting Diversity
1 Amide bond formation at the carboxylic acidA diverse set of primary and secondary amines (R¹-NH₂)A library of amides with varying R¹ groups
2 Acylation of the amino groupA variety of acyl chlorides or anhydrides (R²-COCl)A library of N-acylated amides with diverse R¹ and R² groups
3 (Optional) Further modificationSuzuki coupling if a bromo-substituent is introduced on the ringIntroduction of a third point of diversity (R³)

This systematic approach allows for the rapid generation of thousands of unique compounds. These libraries can then be screened for biological activity in high-throughput screening assays to identify lead compounds for drug development or for desired properties in materials science applications. The specific ethoxy substituent in 5-Amino-2-ethoxybenzoic acid can influence the physicochemical properties of the resulting library members, such as their solubility and lipophilicity, which are important parameters for drug candidates.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Methods Development and Validation

Chromatography is a cornerstone of analytical chemistry for separating and analyzing chemical compounds. For 5-Amino-2-ethoxybenzoic acid hydrochloride, various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed. Method development and validation are critical steps to ensure that the analytical procedure is accurate, reproducible, and fit for its intended purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is the most widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. Its versatility allows for different separation modes based on the polarity of the stationary and mobile phases.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for the analysis of aminobenzoic acids and their derivatives due to its compatibility with aqueous mobile phases. sielc.comekb.eghplc.eu In RP-HPLC, the stationary phase is non-polar (e.g., C18, C8), and the mobile phase is polar, typically a mixture of water or buffer and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.egsielc.comhelixchrom.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For compounds like this compound, which possess both ionic (amino and carboxyl groups) and hydrophobic (ethoxy and benzene (B151609) ring) characteristics, RP-HPLC provides excellent resolution. sielc.comhelixchrom.com Retention time can be controlled by adjusting the mobile phase composition, pH, and buffer concentration. helixchrom.comhelixchrom.com For instance, increasing the organic solvent content generally decreases the retention time. The use of acidic modifiers like phosphoric acid or formic acid in the mobile phase is common to ensure the ionization state of the analyte is consistent, leading to sharp, symmetrical peaks. sielc.comsielc.com

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) operates with a polar stationary phase (e.g., silica, cyano, amino) and a non-polar mobile phase (e.g., hexane, heptane). phenomenex.comlcms.cz This technique separates compounds based on their polarity, with more polar compounds being retained longer on the column. phenomenex.com NP-HPLC is particularly useful for separating isomers and for compounds that are not soluble in aqueous solvents. phenomenex.comtosohbioscience.com The separation in NP-HPLC is governed by adsorption and dipole-dipole interactions between the analyte and the polar stationary phase. lcms.cz While less common than RP-HPLC for this class of compounds, it offers an alternative selectivity that can be advantageous for resolving specific impurities.

Table 1: Comparison of HPLC Methodologies for Aminobenzoic Acid Derivatives
ParameterReverse-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase Non-polar (e.g., C18, C8, Phenyl)Polar (e.g., Silica, Cyano, Amino) phenomenex.comlcms.cz
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol with buffer/acid) ekb.egsielc.comNon-polar (e.g., Hexane/Isopropanol (B130326), Chloroform) phenomenex.com
Separation Principle Hydrophobic interactionsAdsorption, dipole-dipole interactions phenomenex.com
Elution Order Less polar compounds elute laterMore polar compounds elute later phenomenex.com
Typical Applications Analysis of polar to moderately non-polar compounds, including isomers of aminobenzoic acid. sielc.comhelixchrom.comSeparation of highly polar compounds, isomers, and compounds insoluble in water. phenomenex.com

Chiral chromatography is a specialized form of HPLC used to separate enantiomers—stereoisomers that are mirror images of each other. phenomenex.com The assessment of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. If this compound possesses a chiral center, chiral HPLC would be the definitive method for determining its enantiomeric purity.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. yakhak.org Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide phases (e.g., vancomycin, teicoplanin) are commonly used. sigmaaldrich.comhplc.eu The separation can be performed in normal-phase, polar organic, or reverse-phase modes, depending on the analyte and the CSP. sigmaaldrich.com Method development involves screening different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers. phenomenex.comsigmaaldrich.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For polar and non-volatile compounds like aminobenzoic acids, direct analysis by GC is challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and low sensitivity. jfda-online.com

To overcome these limitations, chemical derivatization is typically required prior to GC analysis. jfda-online.comnih.gov This process converts the polar functional groups (amino and carboxylic acid) into less polar, more volatile derivatives. Common derivatization techniques include:

Silylation: Reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. hmdb.canist.gov

Alkylation/Esterification: Converting the carboxylic acid group into an ester (e.g., methyl ester) and the amino group into an amide. indexcopernicus.com

Acylation: Reacting the analyte with an acylating agent. jfda-online.com

Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane). hmdb.ca Detection is often performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.netresearchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is an attractive alternative to HPLC for the analysis of charged species like this compound. CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a buffer-filled fused-silica capillary. The separation of aminobenzoic acid isomers and derivatives has been successfully demonstrated using CZE. nih.govnih.gov The separation is based on differences in the charge-to-mass ratio of the analytes. The pH of the background electrolyte (BGE) is a critical parameter as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). Borate and phosphate (B84403) buffers are commonly used as the BGE for the analysis of such compounds. nih.govresearchsolutions.com Detection is typically performed using on-column UV-Vis spectrophotometry. nih.gov

Coupled Techniques for Enhanced Sensitivity and Selectivity

Coupling a separation technique with a powerful detection method like mass spectrometry provides a synergistic combination of high resolving power and definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the mass analysis capabilities of MS. nih.govnih.gov For this compound, an RP-HPLC system can be directly interfaced with a mass spectrometer, typically using an electrospray ionization (ESI) source. ESI gently ionizes the analyte molecules as they elute from the column, allowing them to be transferred into the gas phase for mass analysis. This technique not only provides quantitative data with high sensitivity but also confirms the identity of the compound based on its mass-to-charge ratio (m/z). mdpi.comeur.nl Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. researchgate.net Following the necessary derivatization of this compound, GC-MS analysis provides a detailed fingerprint of the compound. hmdb.ca The mass spectrometer records the mass spectrum of the eluting derivative, which serves as a unique identifier and allows for unambiguous peak identification, even in complex mixtures. researchgate.net The fragmentation patterns observed in the mass spectrum provide valuable structural information.

Table 2: Overview of Coupled Analytical Techniques
TechniqueSeparation PrincipleDetection PrincipleKey AdvantagesSample Preparation Notes
LC-MS/MS Partitioning between liquid mobile phase and solid stationary phase (e.g., RP-HPLC). nih.govIonization (e.g., ESI) followed by mass-to-charge ratio analysis and fragmentation. nih.govHigh sensitivity and selectivity; structural confirmation; suitable for non-volatile compounds. eur.nlTypically requires sample dissolution and filtration. nih.gov
GC-MS Partitioning between gaseous mobile phase and liquid/solid stationary phase. researchgate.netIonization (e.g., Electron Ionization) followed by mass-to-charge ratio analysis. researchgate.netHigh resolution; provides characteristic fragmentation patterns for identification. hmdb.caRequires chemical derivatization to increase volatility. jfda-online.comnih.gov

LC-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique highly suited for the analysis of polar and non-volatile compounds like this compound. This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov

The process begins with the introduction of the sample into an LC system, where the compound is separated from other components in the matrix based on its physicochemical properties. Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. In the tandem MS setup, a specific precursor ion corresponding to the protonated molecule of 5-Amino-2-ethoxybenzoic acid is selected and then fragmented to produce characteristic product ions. The detection of these specific transitions provides a high degree of certainty in identification and quantification, even at very low concentrations. nih.govmdpi.com This technique is widely applied in metabolomics and pharmaceutical analysis for its ability to handle complex biological matrices. mdpi.commdpi.com

GC-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of chemical compounds. However, due to the low volatility and high polarity of this compound, direct analysis by GC-MS is challenging. colostate.edu The presence of the carboxylic acid and primary amine functional groups necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. colostate.edudss.go.th

A common derivatization strategy for compounds containing active hydrogen atoms (from -COOH and -NH2 groups) is silylation. dss.go.th Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This process significantly increases the volatility of the compound, allowing it to be effectively separated on a GC column. colostate.edudss.go.th Following separation, the derivatized analyte is ionized by electron impact (EI) and fragmented, producing a unique mass spectrum that serves as a fingerprint for identification and quantification. researchgate.netnih.gov GC-MS provides excellent chromatographic resolution and is a valuable tool for purity assessment and the identification of trace impurities. nih.govnih.gov

Derivatization Strategies for Analytical Detection

Derivatization is a critical strategy to enhance the detectability of 5-Amino-2-ethoxybenzoic acid, particularly for analytical techniques that rely on spectrophotometric or fluorometric detection. researchgate.net These strategies typically target the primary amino group to attach a chromophoric or fluorophoric moiety.

Fluorescence Derivatization Reagents

Fluorescence derivatization offers exceptional sensitivity for the quantification of amines. thermofisher.com Several reagents are available that react with the primary amino group of 5-Amino-2-ethoxybenzoic acid to yield highly fluorescent products. The choice of reagent depends on factors such as reactivity, stability of the derivative, and the excitation/emission wavelengths required.

Dansyl Chloride (DNS-Cl): This is a classic reagent that reacts with primary and secondary amines to form fluorescent dansyl amides. thermofisher.com While widely used, the resulting derivatives have relatively weak absorptivity compared to other fluorophores. thermofisher.com

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and NBD Chloride (NBD-Cl): NBD reagents are fluorogenic, meaning they are non-fluorescent until they react with an amine to form a fluorescent adduct. thermofisher.combiomol.com NBD-F is generally more reactive than NBD-Cl. thermofisher.com The fluorescence quantum yield of NBD adducts can be low in aqueous environments. thermofisher.com

Pyrene (B120774) Sulfonyl Chloride: This reagent offers greater sensitivity than dansyl chloride due to the higher absorptivity of the pyrene fluorophore. thermofisher.comnih.gov The resulting pyrenesulfonamides also have a long fluorescence lifetime. thermofisher.com

Fluorescamine (B152294): This reagent reacts rapidly with primary amines to form a highly fluorescent pyrrolinone product. researchgate.net A key advantage is that fluorescamine itself is non-fluorescent, minimizing background signal. researchgate.net

Table 1: Common Fluorescence Derivatization Reagents for Primary Amines
ReagentAbbreviationReactive GroupKey Characteristics
Dansyl ChlorideDNS-ClSulfonyl chlorideForms environment-sensitive fluorescent amides. thermofisher.com
4-Fluoro-7-nitro-2,1,3-benzoxadiazoleNBD-FActivated fluorideFluorogenic; highly reactive; forms stable derivatives. researchgate.net
Pyrene Sulfonyl Chloride-Sulfonyl chlorideHigh sensitivity due to strong UV absorption of pyrene. thermofisher.com
Fluorescamine-LactoneReagent is non-fluorescent; reacts specifically with primary amines. researchgate.net

UV-Visible Active Derivatization Reagents

For quantification using UV-Visible spectrophotometry, derivatization is employed to introduce a strong chromophore into the molecule, shifting its absorption to a longer, more specific wavelength. researchgate.net

Diazotization-Coupling Reactions: This is a well-established method for aromatic primary amines. The process involves two steps:

Diazotization: The primary amino group of 5-Amino-2-ethoxybenzoic acid is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. rjptonline.orgrjptonline.org

Coupling: The resulting diazonium salt is then reacted with a coupling agent, such as a phenol (B47542) or an aromatic amine (e.g., 1-naphthylamine-7-sulphonic acid or 2,4,6-trihydroxybenzoic acid), to form a highly colored azo dye. rjptonline.orgresearchgate.net The color intensity of this dye is directly proportional to the concentration of the original amine. rjptonline.org

Charge-Transfer Complexation: This method involves the reaction of an electron-donating compound (the analyte) with an electron-accepting compound (the reagent) to form a colored charge-transfer (CT) complex. For aminobenzoic acids, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a strong π-acceptor, can be used. sphinxsai.comresearchgate.net The formation of the colored complex allows for direct spectrophotometric measurement. researchgate.net

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, often coupled with the derivatization strategies described above, provide a simple, cost-effective, and accessible means for the quantitative analysis of 5-Amino-2-ethoxybenzoic acid. These methods are based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For instance, after converting the analyte into a colored azo dye via a diazotization-coupling reaction, the absorbance of the solution is measured at the wavelength of maximum absorbance (λmax). rjptonline.orgrjptonline.org For a similar compound, 4-aminobenzoic acid, when coupled with 1-naphthylamine-7-sulphonic acid, the resulting pink azo dye exhibits a λmax at 525 nm. rjptonline.org When using a charge-transfer reagent like DDQ, the resulting colored complex with 4-aminobenzoic acid can be quantified at 474 nm. sphinxsai.comresearchgate.net A calibration curve is constructed by plotting absorbance versus the concentration of a series of standards, and the concentration of the unknown sample is determined from this curve. These methods have been successfully applied to the determination of aminobenzoic acids in various forms. sphinxsai.comresearchgate.net

Table 2: Examples of Spectrophotometric Methods for Aminobenzoic Acids
MethodologyReagent(s)Analyte Exampleλmax (nm)
Diazotization-CouplingNaNO₂/HCl + 1-Naphthylamine-7-sulphonic acidp-Aminobenzoic acid525 nm rjptonline.orgrjptonline.org
Diazotization-CouplingNaNO₂/HCl + 2,4,6-Trihydroxybenzoic acidp-Aminobenzoic acid416 nm researchgate.net
Charge-Transfer Complexation2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)4-Aminobenzoic acid474 nm sphinxsai.comresearchgate.net

Quality Control and Reference Standard Applications

In the pharmaceutical and chemical industries, this compound serves as a critical reference standard for quality control (QC) purposes. A reference standard is a highly purified compound used as a benchmark to verify the identity, purity, strength, and quality of manufactured products, intermediates, and raw materials. nbinno.com

The use of a certified reference standard of this compound is essential for the validation of analytical methods. It allows for the accurate calibration of instruments and the quantification of the compound in routine QC testing. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed, where the peak area and retention time of the sample are compared against those of the reference standard to determine purity and concentration. nbinno.com

A Certificate of Analysis (COA) for the reference standard provides comprehensive data on its characterization, including results from techniques like HPLC for purity, Mass Spectrometry (MS) for molecular weight verification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. nbinno.com This ensures the reliability and traceability of QC measurements, which is fundamental for regulatory compliance and product safety. nbinno.com

Crystallography and Polymorphism Studies

Investigation of Crystalline Forms and Polymorphs

Identification of Novel Crystal Forms

There are no publicly available research articles or database entries that identify or characterize novel crystal forms of 5-Amino-2-ethoxybenzoic acid hydrochloride. The exploration of different crystallization conditions, such as solvent systems, temperature, and pressure, would be a necessary first step in identifying any potential new crystalline forms.

Characterization of Polymorphic Systems

Similarly, the scientific literature lacks any characterization of polymorphic systems for this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science. Without experimental data, it is not possible to define the number of polymorphs, their relative stabilities, or the conditions under which they might interconvert.

Techniques for Crystal Structure Analysis

Powder X-ray Diffraction (PXRD) Pattern Analysis

No Powder X-ray Diffraction (PXRD) patterns for this compound have been published in the accessible scientific literature. PXRD is a fundamental technique for fingerprinting crystalline solids, and the absence of this data prevents the identification and differentiation of potential polymorphs.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

There is no available Differential Scanning Calorimetry (DSC) data for this compound. DSC is employed to study the thermal transitions of a material, such as melting points, glass transitions, and solid-solid phase transitions between polymorphs. This information is vital for understanding the thermodynamic relationships between different crystalline forms.

Supramolecular Interactions in Crystal Packing

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal packing of aminobenzoic acids and their salts. The protonated amino group (–NH3+), the carboxylic acid group (–COOH), and the ethoxy group (–O–CH2CH3) in this compound are all capable of participating in hydrogen bonding as donors and/or acceptors. The chloride counter-ion (Cl-) is also a strong hydrogen bond acceptor.

It is anticipated that a complex and robust hydrogen-bonding network would be a defining feature of the crystal structure. Based on studies of similar compounds, several key hydrogen bonding motifs are likely to be present:

Charge-Assisted Hydrogen Bonds: The strongest hydrogen bonds are expected to be the charge-assisted N+–H···Cl− interactions between the ammonium (B1175870) group and the chloride ion.

Carboxylic Acid Dimers: A common motif in benzoic acid derivatives is the formation of cyclic dimers through O–H···O hydrogen bonds between the carboxylic acid groups of two molecules.

Chains and Sheets: The combination of N–H···O, O–H···O, and N–H···Cl hydrogen bonds can lead to the formation of one-dimensional chains or two-dimensional sheets, which then stack to form the three-dimensional crystal lattice.

Below is a table summarizing the potential hydrogen bond donors and acceptors in the this compound crystal structure.

Donor GroupAcceptor GroupType of Interaction
Ammonium (N+-H)Chloride (Cl-)Strong, Charge-Assisted
Ammonium (N+-H)Carbonyl Oxygen (C=O)Strong
Carboxylic Acid (O-H)Carbonyl Oxygen (C=O)Strong (Dimer Formation)
Carboxylic Acid (O-H)Chloride (Cl-)Moderate
Carboxylic Acid (O-H)Ethoxy Oxygen (O)Moderate

Molecular Stacking and Intermolecular Interactions

Beyond hydrogen bonding, the aromatic rings of this compound are expected to engage in molecular stacking interactions. These π-π interactions, arising from the overlap of p-orbitals of adjacent benzene (B151609) rings, contribute significantly to the stability of the crystal lattice.

The nature of the stacking can vary, with common arrangements including:

Parallel Stacking: Where the aromatic rings are aligned directly on top of each other.

Parallel-Displaced Stacking: A more common and stable arrangement where the rings are shifted relative to one another.

T-shaped or Edge-to-Face Stacking: Where the edge of one aromatic ring interacts with the face of another.

The substitution pattern on the benzene ring, with the amino and ethoxy groups, will influence the electronic nature of the aromatic system and thus the preferred mode of stacking. The interplay between the hydrogen bonding networks and the π-π stacking interactions is a crucial determinant of the final crystal structure. The ethoxy group, being relatively flexible, may also influence the packing by adopting different conformations to optimize van der Waals contacts within the crystal lattice.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 5-amino-2-ethoxybenzoic acid hydrochloride to ensure stability?

  • Methodological Answer: Store the compound in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent degradation. Avoid prolonged exposure to light, moisture, or extreme temperatures. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure access to eyewash stations and emergency showers during handling .

Q. How can researchers optimize the solubility of this compound in aqueous or organic solvents for experimental use?

  • Methodological Answer: Test co-solvents such as DMSO (≤10% v/v) or ethanol (≤5% v/v) to enhance aqueous solubility. For organic phases, use polar aprotic solvents like DMF or THF. Conduct preliminary solubility screens at incremental concentrations (e.g., 0.1–10 mM) under controlled pH (5–7) to avoid precipitation. Centrifuge solutions at 10,000 rpm for 10 minutes to remove undissolved particulates .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution of a halogenated precursor (e.g., 5-chloro-2-ethoxybenzoic acid) with ammonia or amine derivatives under reflux in ethanol. The hydrochloride salt is precipitated by adding HCl gas or concentrated HCl to the free base in anhydrous ether. Purify via recrystallization using ethanol/water mixtures (70:30 v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Perform the following:

Validate compound purity (>98%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (compare δ 6.8–7.5 ppm for aromatic protons).

Replicate assays under standardized conditions (e.g., 37°C, pH 7.4 buffer).

Include positive controls (e.g., known receptor antagonists) to calibrate activity measurements .

Q. What advanced analytical techniques are critical for characterizing degradation products of this compound under stress conditions?

  • Methodological Answer: Use LC-MS/MS (ESI+ mode) to identify degradation byproducts. Accelerated stability studies (40°C/75% RH for 6 months) combined with FTIR can detect hydrolytic cleavage of the ethoxy group or oxidation of the amino moiety. Quantify degradation using peak area normalization in HPLC chromatograms (λ = 254 nm) .

Q. How can the stability of this compound be evaluated in biological matrices for pharmacokinetic studies?

  • Methodological Answer: Spike the compound into plasma or serum at 1–100 µM concentrations. Incubate at 37°C for 0–24 hours. Quench reactions with ice-cold acetonitrile (1:2 v/v), centrifuge, and analyze supernatants via UPLC-PDA. Compare degradation rates to a stable internal standard (e.g., 4-fluoro-benzoic acid). Calculate half-life (t₁/₂) using nonlinear regression .

Data Contradiction Analysis

Q. Why might discrepancies arise in the reported melting points of this compound?

  • Methodological Answer: Variations in melting points (e.g., ±5°C) may result from differences in:

Purity: Impurities (e.g., residual solvents) lower observed melting points. Validate purity via elemental analysis (C, H, N ±0.3%).

Crystallization method: Slow cooling yields larger crystals with higher mp, while rapid quenching produces polymorphic forms.

Instrument calibration: Use certified reference standards (e.g., benzoic acid) to calibrate melting point apparatus .

Experimental Design Considerations

Q. What strategies mitigate interference from this compound in fluorescence-based assays?

  • Methodological Answer: The compound’s aromatic structure may auto-fluoresce at λex/λem = 280/350 nm. To minimize interference:

Use fluorescence quenching agents (e.g., 0.1% sodium dithionite).

Shift to alternative detection methods (e.g., luminescence or absorbance at 220 nm).

Pre-treat samples with solid-phase extraction (C18 cartridges) to isolate the analyte .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.